

An In-depth Technical Guide to 3,5-diiodisonicotinonitrile

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Compound of Interest

Compound Name: 4-Cyano-3,5-diiodopyridine

CAS No.: 827616-50-2

Cat. No.: B1601080

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Abstract

This technical guide provides a comprehensive overview of 3,5-diiodisonicotinonitrile, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. This document elucidates the molecular structure, physicochemical properties, and a proposed synthetic pathway for this compound. Detailed experimental protocols, safety considerations, and data visualizations are included to support advanced research and development applications. The content is structured to provide both foundational knowledge and practical insights for scientists and professionals in drug development and related fields.

Introduction

3,5-diiodisonicotinonitrile, also known as 3,5-diiodo-4-cyanopyridine, is a highly functionalized heterocyclic compound. The presence of two iodine atoms on the pyridine ring, flanking a nitrile group at the 4-position, imparts unique electronic and steric properties to the molecule. These features make it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and advanced materials. The iodine atoms can serve as

handles for cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the electron-withdrawing nature of the nitrile group and the pyridine nitrogen influences the molecule's reactivity and potential as a ligand in coordination chemistry. This guide aims to consolidate the available information on 3,5-diiodoisonicotinonitrile and present it in a technically rigorous and accessible format for the scientific community.

Molecular Structure and Physicochemical Properties

The molecular structure of 3,5-diiodoisonicotinonitrile consists of a pyridine ring substituted with iodine atoms at the 3 and 5 positions and a nitrile group at the 4-position.

Molecular Identifiers and Weight

Property	Value	Source
IUPAC Name	3,5-diiodopyridine-4-carbonitrile	N/A
Synonyms	3,5-diiodo-4-cyanopyridine	N/A
CAS Number	Not assigned	[1]
Molecular Formula	C ₆ H ₂ I ₂ N ₂	[1]
Molecular Weight	355.90 g/mol	[1]
Canonical SMILES	<chem>C1=C(C(=C(N=C1)I)C#N)I</chem>	N/A
InChI Key	N/A	N/A

Physicochemical Characteristics (Predicted)

Property	Value	Notes
Appearance	White to off-white solid	Based on analogous compounds like 4-cyanopyridine.[2]
Melting Point	>200 °C (decomposes)	Expected to be high due to molecular symmetry and weight.
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF); sparingly soluble in nonpolar solvents and water.	Inferred from the properties of halogenated pyridines.
Stability	Stable under normal conditions; sensitive to light.	Organoiodine compounds can be light-sensitive.

Molecular Structure Visualization

The structural arrangement of 3,5-diiodoisonicotinonitrile is critical to its chemical behavior. The following diagram, generated using the DOT language, illustrates the connectivity of the atoms.

Caption: Molecular structure of 3,5-diiodoisonicotinonitrile.

Proposed Synthesis Protocol

Direct iodination of 4-cyanopyridine (isonicotinonitrile) is challenging due to the deactivating effect of the pyridine nitrogen and the cyano group, which makes electrophilic aromatic substitution difficult.[3] A more plausible route involves the synthesis from a pre-functionalized pyridine ring. The following protocol is a proposed multi-step synthesis based on established transformations in pyridine chemistry.

Rationale for Synthetic Strategy

The proposed synthesis starts from 4-aminopyridine. The amino group is a strong activating group that facilitates the electrophilic iodination of the pyridine ring at the 3 and 5 positions. Subsequently, the amino group can be converted to the desired nitrile functionality via a

Sandmeyer-type reaction. This approach offers good control over the regioselectivity of the iodination.

Synthetic Workflow Diagram



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Caption: Proposed synthetic workflow for 3,5-diiodoisonicotinonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Amino-3,5-diiodopyridine

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-aminopyridine (1 equivalent) in glacial acetic acid.
- **Reagent Addition:** To the stirred solution, add N-iodosuccinimide (NIS) (2.2 equivalents) portion-wise at room temperature. The reaction is exothermic, and the temperature should be maintained below 40°C using a water bath.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
- **Work-up:** After the reaction is complete (typically 4-6 hours), pour the reaction mixture into a beaker containing ice-water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
- **Isolation:** The product, 4-amino-3,5-diiodopyridine, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Diazotization of 4-Amino-3,5-diiodopyridine

- **Reaction Setup:** In a beaker cooled in an ice-salt bath to 0-5°C, suspend 4-amino-3,5-diiodopyridine (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
- **Diazotization:** Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the suspension while maintaining the temperature between 0-5°C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 3: Sandmeyer Cyanation

- **Catalyst Preparation:** In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in a minimal amount of aqueous sodium cyanide.
- **Cyanation Reaction:** Slowly add the cold diazonium salt solution from Step 2 to the copper(I) cyanide solution. Vigorous nitrogen evolution will be observed. Allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure complete reaction.
- **Work-up:** Cool the reaction mixture and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
- **Purification:** Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure 3,5-diiodoisonicotinonitrile.

Safety and Handling

As there is no specific safety data sheet (SDS) for 3,5-diiodoisonicotinonitrile, a conservative approach to handling is recommended based on the known hazards of analogous compounds.

- **Toxicity:** Halogenated pyridines and nitriles can be toxic if ingested, inhaled, or absorbed through the skin.^[2]
- **Irritation:** This compound is expected to be an irritant to the skin, eyes, and respiratory tract.

- Personal Protective Equipment (PPE): Always handle 3,5-diiodoisonicotinonitrile in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

3,5-diiodoisonicotinonitrile is a synthetically valuable molecule with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its molecular structure, properties, and a plausible, well-reasoned synthetic route. The provided protocols and safety information are intended to serve as a foundation for further research and application of this versatile compound. As with any chemical synthesis, all procedures should be performed with appropriate safety precautions and by trained personnel.

References

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Sources

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-diiodoisonicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1601080/docs#an-in-depth-technical-guide-to-3-5-diiodoisonicotinonitrile>]

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